molecular formula C18H18N2O3 B2743104 2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941992-70-7

2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2743104
CAS No.: 941992-70-7
M. Wt: 310.353
InChI Key: LYNIZMSILDMEKQ-UHFFFAOYSA-N
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Description

2-Methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a methoxy group at the 2-position of the benzene ring and a 4-(2-oxopyrrolidin-1-yl)phenyl substituent on the amide nitrogen.

Properties

IUPAC Name

2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-6-3-2-5-15(16)18(22)19-13-8-10-14(11-9-13)20-12-4-7-17(20)21/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNIZMSILDMEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with 4-(2-oxopyrrolidin-1-yl)aniline under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group in the pyrrolidinone ring forms a hydroxyl derivative .

Scientific Research Applications

2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Lactam vs. Sulfonamide : The target compound’s benzamide core and lactam ring differ from the sulfonamide in . Sulfonamides typically exhibit higher polarity and acidity due to the -SO₂NH group, which may affect membrane permeability compared to the target’s benzamide .

Methoxy vs. Methyl/Ether Substituents: Mepronil () shares a benzamide backbone but lacks the lactam ring. Its isopropoxy group may reduce steric hindrance compared to the target’s methoxy and pyrrolidinone groups .

Multi-Lactam Derivatives : The compound in contains a 2,5-dioxopyrrolidin group, which increases electron-withdrawing effects and may enhance binding to polar active sites compared to the single lactam in the target .

The N-methyl group reduces hydrogen-bonding capacity relative to the target’s unsubstituted amide .

Biological Activity

2-Methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a methoxy group, a pyrrolidinone moiety, and a benzamide backbone, which may contribute to its interactions with biological targets.

The biological activity of 2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. For instance, compounds with similar structural characteristics have been shown to exhibit significant antiproliferative activities against cancer cell lines by disrupting the cell cycle and inducing apoptosis through mechanisms involving β-tubulin binding and cytoskeletal disruption .

Anticancer Properties

Research indicates that derivatives of benzamide, including those similar to 2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, have demonstrated promising anticancer properties. A study highlighted the antiproliferative effects on various cancer cell lines, with some compounds exhibiting nanomolar activity against resistant strains . The mechanism often involves blocking cell cycle progression and inducing apoptosis through specific molecular interactions.

Analgesic and Anti-inflammatory Effects

In addition to anticancer properties, related compounds have been evaluated for analgesic and anti-inflammatory activities. For example, studies have shown that certain benzamide derivatives can inhibit COX-2 enzyme activity effectively, suggesting potential applications in pain management and inflammation reduction . The presence of a methoxy group has been correlated with enhanced biological activity in some cases.

Study on Antiproliferative Activity

A notable study synthesized a series of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and evaluated their antiproliferative effects across 16 cancer cell lines. The results indicated that these compounds blocked cell cycle progression in the G(2)/M phase and engaged with the colchicine-binding site on β-tubulin, leading to effective cytotoxicity . While not directly studying 2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, the findings provide insights into the potential mechanisms by which similar compounds may exert their biological effects.

Analgesic Activity Assessment

Another study focused on the analgesic properties of oxazol-5(4H)-ones derivatives, which structurally relate to benzamide compounds. It was found that certain derivatives exhibited significant analgesic effects in writhing and hot plate tests, suggesting their potential as therapeutic agents for pain relief . This implies that 2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide may also share similar therapeutic potentials.

Structural Features and Biological Activities

Compound NameCAS NumberMolecular FormulaKey Biological Activity
2-Methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamideTBDC19H20N2O3Antiproliferative, analgesic potential
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonatesTBDVariesAntiproliferative against cancer cells
Oxazol-5(4H)-ones derivativesTBDVariesAnalgesic activity

Summary of Findings

Study FocusKey Findings
Antiproliferative ActivitySignificant effects on cancer cell lines; mechanisms involve β-tubulin binding
Analgesic ActivityEffective inhibition of COX-2; potential for pain management

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